molecular formula C8H16N4O2 B088324 1,4-Cyclohexanedicarbohydrazide CAS No. 13044-03-6

1,4-Cyclohexanedicarbohydrazide

Cat. No. B088324
CAS RN: 13044-03-6
M. Wt: 200.24 g/mol
InChI Key: LPLAXQKUDSKKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Cyclohexanedicarbohydrazide, also known as CHD, is a chemical compound that has been widely used in scientific research due to its unique properties. CHD is a white crystalline powder that is soluble in water, and it has a molecular formula of C8H16N4O2. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of 1,4-Cyclohexanedicarbohydrazide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, 1,4-Cyclohexanedicarbohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.

Biochemical And Physiological Effects

1,4-Cyclohexanedicarbohydrazide has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In addition, 1,4-Cyclohexanedicarbohydrazide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 1,4-Cyclohexanedicarbohydrazide has also been shown to have a protective effect on the liver, and it may be useful in the treatment of liver diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,4-Cyclohexanedicarbohydrazide is its low toxicity, which makes it a safe compound to use in laboratory experiments. In addition, 1,4-Cyclohexanedicarbohydrazide is relatively easy to synthesize and has a high purity, which makes it a reliable compound for research purposes. However, one of the limitations of 1,4-Cyclohexanedicarbohydrazide is its low solubility in organic solvents, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 1,4-Cyclohexanedicarbohydrazide, including its potential use in the treatment of pain and inflammation-related disorders. In addition, 1,4-Cyclohexanedicarbohydrazide may be useful in the development of new drug delivery systems, as it can be used to encapsulate drugs and improve their bioavailability. Further studies are needed to fully understand the mechanism of action of 1,4-Cyclohexanedicarbohydrazide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1,4-Cyclohexanedicarbohydrazide can be achieved through several methods, including the reaction of cyclohexanone with hydrazine hydrate and the reaction of cyclohexanone with semicarbazide hydrochloride. These methods have been studied and optimized to produce high yields of 1,4-Cyclohexanedicarbohydrazide with high purity.

Scientific Research Applications

1,4-Cyclohexanedicarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1,4-Cyclohexanedicarbohydrazide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, 1,4-Cyclohexanedicarbohydrazide has been studied for its potential use as a drug delivery system, as it can be used to encapsulate drugs and improve their bioavailability.

properties

IUPAC Name

cyclohexane-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLAXQKUDSKKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NN)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950047
Record name Cyclohexane-1,4-dicarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Cyclohexanedicarbohydrazide

CAS RN

27327-67-9
Record name Cyclohexane-1,4-dicarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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